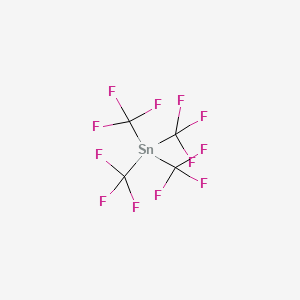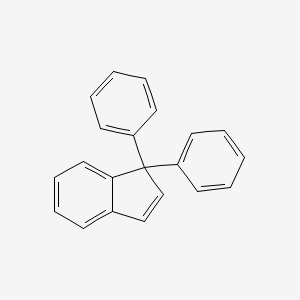
1,1-Diphenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16 It is a derivative of indene, where the hydrogen atoms at the 1-position are replaced by phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 1,1-diphenylethylene with a suitable catalyst. For example, the reaction of 1,1-diphenylethylene with a Lewis acid catalyst such as aluminum chloride can yield this compound . Another method involves the use of palladium-catalyzed cyclization of 2-alkynylbiphenyls .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. For example, the use of a palladium catalyst in a high-temperature reaction can efficiently produce this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylindenequinone, while reduction can produce dihydrodiphenylindene .
Aplicaciones Científicas De Investigación
1,1-Diphenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic devices
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-1H-indene involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethylene: A closely related compound with similar structural features but different reactivity.
Indane: Another related compound that differs in the substitution pattern on the indene core.
1,1-Dimethylindene: A compound with methyl groups instead of phenyl groups at the 1-position.
Uniqueness
1,1-Diphenyl-1H-indene is unique due to the presence of two phenyl groups at the 1-position, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
40719-27-5 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1,1-diphenylindene |
InChI |
InChI=1S/C21H16/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21/h1-16H |
Clave InChI |
VFYHZAZEIDMAOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
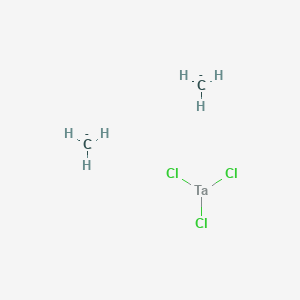
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
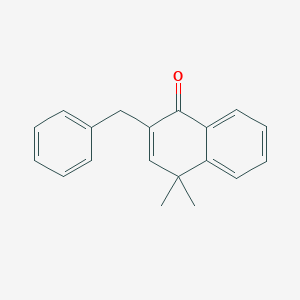

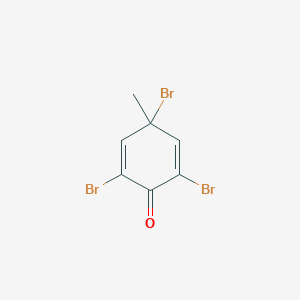
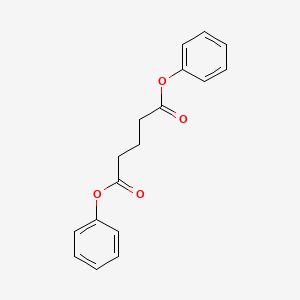
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
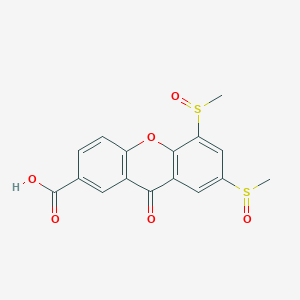
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
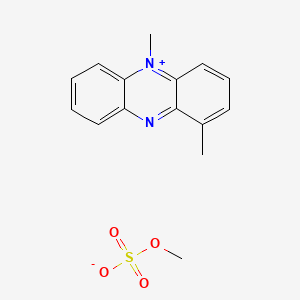
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
